molecular formula C12H14N2O4 B8166799 2-Methyl-5-nitro-4-(pyrrolidin-1-yl)benzoic acid

2-Methyl-5-nitro-4-(pyrrolidin-1-yl)benzoic acid

Cat. No.: B8166799
M. Wt: 250.25 g/mol
InChI Key: JMMGLENMHPZDEO-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-4-(pyrrolidin-1-yl)benzoic acid is a complex organic compound featuring a benzoic acid core substituted with a methyl group, a nitro group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-nitro-4-(pyrrolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common approach is the nitration of 2-methylbenzoic acid to introduce the nitro group, followed by the introduction of the pyrrolidinyl group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitro-4-(pyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrrolidinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Methyl-5-amino-4-(pyrrolidin-1-yl)benzoic acid.

Scientific Research Applications

2-Methyl-5-nitro-4-(pyrrolidin-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitro-4-(pyrrolidin-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidinyl group can enhance binding affinity to specific proteins. These interactions can modulate biological pathways and lead to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-nitrobenzoic acid: Lacks the pyrrolidinyl group, which may reduce its binding affinity and specificity.

    4-(Pyrrolidin-1-yl)benzoic acid: Lacks the nitro and methyl groups, which can affect its reactivity and biological activity.

    2-Methyl-4-(pyrrolidin-1-yl)benzoic acid: Lacks the nitro group, which can alter its redox properties.

Uniqueness

2-Methyl-5-nitro-4-(pyrrolidin-1-yl)benzoic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the nitro group allows for redox activity, while the pyrrolidinyl group enhances binding interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

2-methyl-5-nitro-4-pyrrolidin-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-8-6-10(13-4-2-3-5-13)11(14(17)18)7-9(8)12(15)16/h6-7H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMGLENMHPZDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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